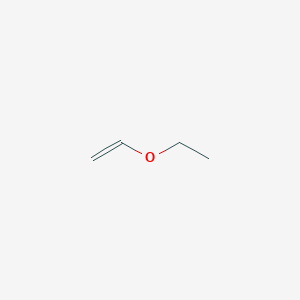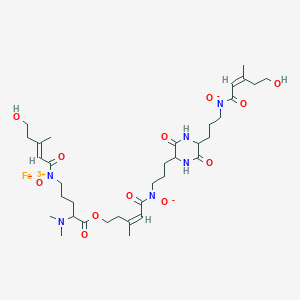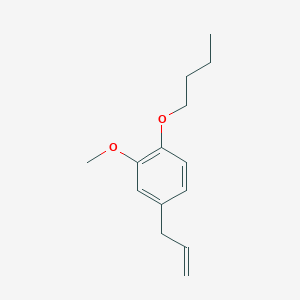
Schizandriside
Vue d'ensemble
Description
Schizandriside is a natural product found in Acer truncatum, Litsea glutinosa, and other organisms . It has a molecular formula of C25H32O10 and a molecular weight of 492.5 g/mol .
Synthesis Analysis
The total synthesis of Schizandriside starts from a tandem Michael-aldol reaction, and the lignan skeleton is synthesized in 6 steps, including a cyclization step . Glycosylation was investigated using four different glycosyl donors, and only the Koenigs–Knorr condition using silver trifluoromethanesulfonate with 1,1,3,3-tetramethylurea provided the glycosylated product .Molecular Structure Analysis
The molecular structure of Schizandriside is complex, with several functional groups. It includes a tetrahydronaphthalen-2-yl group, a methoxyphenyl group, and a trihydroxyoxane group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Schizandriside include Michael-aldol reactions and cyclization . Glycosylation is also a key step in the synthesis .Physical And Chemical Properties Analysis
Schizandriside is a solid substance, appearing as white or almost white crystalline powder . It is soluble in water, methanol, and ethanol, and is stable under acidic conditions .Applications De Recherche Scientifique
Traditional Medicine
Schizandriside is one of the primary active compounds within the widely used traditional medicinal plant Schisandra chinensis . This plant has been used extensively as a traditional medicinal plant for thousands of years in China . The dried fruit of Schisandra chinensis has been attributed with effects such as benefiting the lungs, nourishing the kidneys, promoting fluid and sweat production, astringing vital essence, alleviating diarrhea, and inducing tranquility of the mind .
Liver Protection
Schizandriside showcases its effectiveness across various liver diseases while maintaining a favorable safety profile . These berries have found extensive utilization as traditional herbs for liver protection .
Sedative and Hypnotic Properties
Schizandriside exhibits sedative and hypnotic properties . This makes it potentially useful in the treatment of conditions related to stress, anxiety, and sleep disorders.
Anti-aging and Antioxidant Properties
Schizandriside has been found to have anti-aging and antioxidant properties . It was isolated from Saraca asoca by monitoring antioxidative activity using the 1,1-diphenyl-2-picrylhydrazyl radical scavenging assay . The synthesized schizandriside showed antioxidant activity with IC 50 = 34.4 μM .
Immunomodulatory Properties
Schizandriside also exhibits immunomodulatory properties . This suggests that it could be used to modulate the immune response in certain conditions, potentially contributing to the treatment of autoimmune diseases and allergies.
Mécanisme D'action
Target of Action
Schizandriside is a cerebroside and a lignan , which are widely distributed in plants and exhibit significant pharmacological effects . It has been found to have inhibitory activities against nitric oxide and prostaglandin E(2) production in IFN-γ . These targets play a crucial role in the inflammatory response, suggesting that Schizandriside may have anti-inflammatory effects .
Mode of Action
Its inhibitory activities against nitric oxide and prostaglandin e(2) production suggest that it may interact with these targets to modulate the inflammatory response
Biochemical Pathways
Schizandriside is thought to affect the biochemical pathways related to inflammation. By inhibiting nitric oxide and prostaglandin E(2) production, it may influence the signaling pathways that regulate these molecules . .
Pharmacokinetics
The bioavailability of Schizandriside, like that of Schisandrin, is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . Schisandrin, a similar compound, exhibits a swift absorption and elimination profile in vivo (T max = 2.07 h, t 1/2 = 9.48 h) regarding its pharmacokinetics . .
Result of Action
Given its potential anti-inflammatory effects, it may help to modulate the inflammatory response at the cellular level
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O10/c1-32-20-6-12(3-4-17(20)27)22-15-8-18(28)21(33-2)7-13(15)5-14(9-26)16(22)10-34-25-24(31)23(30)19(29)11-35-25/h3-4,6-8,14,16,19,22-31H,5,9-11H2,1-2H3/t14-,16-,19+,22-,23-,24+,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSJJCSJHIDTDE-JTVAWUQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Schizandriside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)

![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)








![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)

